REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[N:9]=[C:8]2[NH:10][CH:11]=[CH:12][C:7]2=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1.[CH3:16][Si:17]([CH3:24])([CH3:23])[CH2:18][CH2:19][O:20][CH2:21]Cl>CN(C)C=O>[Cl:3][C:4]1[N:9]=[C:8]2[N:10]([CH2:21][O:20][CH2:19][CH2:18][Si:17]([CH3:24])([CH3:23])[CH3:16])[CH:11]=[CH:12][C:7]2=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)NC=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
29.8 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension is stirred at RT for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is once more cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 h
|
Duration
|
2 h
|
Type
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STIRRING
|
Details
|
stirred until the mixture
|
Type
|
CUSTOM
|
Details
|
has reached RT
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted with ethyl acetate (three times 50 ml)
|
Type
|
WASH
|
Details
|
the organic phase is washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C2C(=N1)N(C=C2)COCC[Si](C)(C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |